N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide
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Overview
Description
N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a brominated aromatic ring, an ethoxy group, a sulfamoyl linkage, a methoxy group, and a chloropropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide typically involves multiple steps:
Bromination: The starting material, 4-ethoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Sulfamoylation: The brominated intermediate is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to form the sulfamoyl derivative.
Amidation: Finally, the chloropropanamide moiety is introduced via an amidation reaction, where the sulfamoyl intermediate is reacted with 3-chloropropanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scaling up the use of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfamoyl and methoxy groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions under reflux.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfonic acids or other oxidized products.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfamoyl and methoxy groups on biological activity.
Material Science: It may be used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The sulfamoyl group could form hydrogen bonds or ionic interactions with active sites, while the aromatic rings might engage in π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-4-cyanobenzamide
- N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chlorobutanamide
Uniqueness
N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the sulfamoyl and methoxy groups can enhance solubility and biological activity.
This compound’s unique structure makes it a valuable candidate for various applications, distinguishing it from other similar compounds that might lack one or more of these functional groups.
Properties
IUPAC Name |
N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-3-chloropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2O5S/c1-3-27-15-6-5-13(10-14(15)19)22-28(24,25)17-11-12(4-7-16(17)26-2)21-18(23)8-9-20/h4-7,10-11,22H,3,8-9H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDKDKNNOHAOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)CCCl)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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